N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide;tetrahydrochloride
Overview
Description
AMXT-1501 tetrahydrochloride is a novel polyamine transport inhibitor with significant potential in various scientific fields. It has shown promising results in inhibiting the growth of multidrug-resistant bacteria and certain types of cancer cells. This compound is particularly notable for its ability to synergize with other inhibitors, enhancing their efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMXT-1501 tetrahydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production of AMXT-1501 tetrahydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain consistency and efficacy.
Chemical Reactions Analysis
Types of Reactions: AMXT-1501 tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, altering the compound’s structure and properties.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxidized derivatives, while substitution reactions can yield a variety of substituted compounds.
Scientific Research Applications
AMXT-1501 tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry:
- Used as a polyamine transport inhibitor in various chemical studies.
- Investigated for its potential to modify chemical pathways and reactions.
Biology:
- Studied for its effects on cellular processes, including replication, translation, and stress response.
- Shown to inhibit the growth of multidrug-resistant bacteria by targeting membrane phospholipids .
Medicine:
- Demonstrated potential in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Synergizes with other inhibitors like alpha-difluoromethylornithine to enhance therapeutic effects .
Industry:
- Potential applications in the development of new antimicrobial agents and cancer therapies.
- Used in research to develop novel treatment strategies for multidrug-resistant infections and cancer.
Mechanism of Action
AMXT-1501 tetrahydrochloride exerts its effects by inhibiting the polyamine transport system. This inhibition disrupts the uptake of polyamines, which are essential for cell growth and proliferation. The compound binds to membrane phospholipids, increasing membrane permeability and potential, leading to cell damage and death . It also enhances the efficacy of other inhibitors by preventing resistance development in targeted pathogens .
Comparison with Similar Compounds
Alpha-difluoromethylornithine (DFMO): An irreversible inhibitor of the polyamine biosynthesis pathway, often used in combination with AMXT-1501 tetrahydrochloride.
Putrescine, Spermidine, Spermine, and Cadaverine: Naturally occurring polyamines involved in various cellular processes.
Uniqueness: AMXT-1501 tetrahydrochloride is unique due to its dual action as a polyamine transport inhibitor and its ability to synergize with other inhibitors. This dual action enhances its efficacy in treating multidrug-resistant infections and certain cancers, making it a valuable compound in scientific research and therapeutic applications .
Properties
IUPAC Name |
N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide;tetrahydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N6O2.4ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33;;;;/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40);4*1H/t30-;;;;/m1..../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZIAHAQAFYJQ-MKUIRMANSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N.Cl.Cl.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72Cl4N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
714.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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